REACTION_CXSMILES
|
C([CH2:4][C:5]1[C:6]([F:19])=[C:7]([C:16]([OH:18])=[O:17])[C:8](=[C:12]([F:15])[C:13]=1[F:14])C(O)=O)(O)=O.C(N(CC)CC)C>CS(C)=O>[F:19][C:6]1[C:5]([CH3:4])=[C:13]([F:14])[C:12]([F:15])=[CH:8][C:7]=1[C:16]([OH:18])=[O:17]
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Name
|
4-carboxymethyl-3,5,6-trifluorophthalic acid
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Quantity
|
304.35 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
of stirring at 140° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
|
CUSTOM
|
Details
|
dimethyl sulfoxide was evaporated
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Type
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ADDITION
|
Details
|
The resulting residue was mixed with 1 liter of 1N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
extracted with ether (1 liter×3)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 liter of water and 1 liter of saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
By evaporating the solvent
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.64 mol | |
AMOUNT: MASS | 177.94 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |